molecular formula C19H12N4O7S B2468502 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 922004-27-1

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No.: B2468502
CAS No.: 922004-27-1
M. Wt: 440.39
InChI Key: FMFYBYOZPMYDGL-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a dinitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde. The thiazole ring is often prepared via a condensation reaction between a thioamide and a haloketone. These intermediates are then coupled through a series of reactions, including nitration and amidation, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups on the benzamide moiety can be reduced to amines.

    Substitution: The benzofuran and thiazole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzofuran and thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran and thiazole rings may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The nitro groups could also play a role in the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is unique due to the combination of the benzofuran, thiazole, and dinitrobenzamide moieties in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O7S/c1-29-14-2-3-16-10(6-14)7-17(30-16)15-9-31-19(20-15)21-18(24)11-4-12(22(25)26)8-13(5-11)23(27)28/h2-9H,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFYBYOZPMYDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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